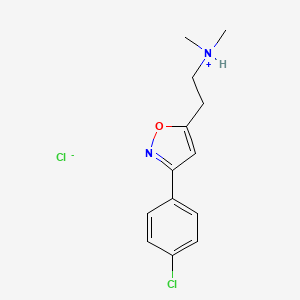

3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride

Description

3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a synthetic isoxazole derivative characterized by a p-chlorophenyl group at position 3 and a 2-(dimethylamino)ethyl substituent at position 5 of the isoxazole ring. The compound’s structure includes a hydrochloride salt, which enhances its solubility and stability.

The p-chlorophenyl group contributes lipophilicity, while the dimethylaminoethyl moiety may facilitate interactions with biological targets such as ion channels or enzymes .

Properties

CAS No. |

6076-04-6 |

|---|---|

Molecular Formula |

C13H16Cl2N2O |

Molecular Weight |

287.18 g/mol |

IUPAC Name |

2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C13H15ClN2O.ClH/c1-16(2)8-7-12-9-13(15-17-12)10-3-5-11(14)6-4-10;/h3-6,9H,7-8H2,1-2H3;1H |

InChI Key |

JSXKORXAQASWID-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Isoxazole Derivatives

Isoxazole derivatives, including 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride, are commonly synthesized via cyclization of appropriate precursors such as α,β-unsaturated ketones, nitrile oxides, or substituted propiolates with nucleophilic partners. The key step is the formation of the isoxazole ring, which can be achieved by 1,3-dipolar cycloaddition or condensation reactions.

Preparation of the 3-(p-Chlorophenyl) Isoxazole Core

The 3-(p-chlorophenyl) substituent is typically introduced via the use of p-chlorophenyl-substituted starting materials such as p-chlorophenylpropiolate or p-chlorobenzaldehyde derivatives.

According to a detailed study on isoxazole chemistry, methyl p-chlorophenylpropiolate can be synthesized from methyl o-chlorocinnamate and then cyclized to form 3-hydroxy-5-p-chlorophenylisoxazole with high yield (83%) and melting point 179-180°C. This intermediate serves as a key building block for further substitution.

The cyclization is often carried out in solvents like methylene chloride or tetrahydrofuran under controlled temperature conditions to avoid decomposition. For example, maintaining temperatures below 120°C during distillation prevents decomposition of 3-phenyl-5-chloroisoxazole derivatives.

Formation of the Hydrochloride Salt

The hydrochloride salt of 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole is prepared by treating the free base with hydrochloric acid in an appropriate solvent such as ethanol or ether to yield the crystalline hydrochloride salt. This step improves the compound's stability, solubility, and handling properties.

Representative Example Procedure (Adapted from Patent US3468900A)

Analytical Data Supporting Preparation

| Parameter | Typical Values for 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole Hydrochloride |

|---|---|

| Melting Point | Expected range ~110-130°C (depends on purity and crystallinity) |

| NMR (1H) | Signals corresponding to aromatic protons (p-chlorophenyl), isoxazole ring protons, and dimethylaminoethyl side chain (singlets for methyl groups, multiplets for methylene protons) |

| IR Spectroscopy | Characteristic isoxazole ring absorptions (~1620 cm^-1), C-Cl stretch, and N-H (salt) bands |

| Elemental Analysis | Consistent with C, H, N, Cl content calculated for hydrochloride salt |

Summary of Key Preparation Insights

The synthesis of 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves selective formation of the isoxazole ring with a p-chlorophenyl substituent, followed by regioselective alkylation at the 5-position.

Control of reaction temperature and solvent choice is critical to prevent decomposition and side reactions.

Lithiation and nucleophilic substitution strategies are effective for introducing the 2-(dimethylamino)ethyl group.

Formation of the hydrochloride salt enhances compound stability and facilitates purification.

Analytical characterization confirms the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

- Reagents : Ethyl acetoacetate, aryl aldehyde, and hydroxylamine hydrochloride.

- Catalyst : DABCO.

- Conditions : Reflux conditions with water as a solvent.

- Yield : High yields reported with minimal reaction time.

Antioxidant Activity

Research indicates that isoxazole derivatives, including 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride, exhibit significant antioxidant properties. These compounds have been tested for their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Properties

In vitro studies have demonstrated the antibacterial activity of isoxazole derivatives. The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Potential

There is emerging evidence suggesting that these compounds may possess anti-inflammatory properties. Future research could explore their efficacy in treating inflammatory conditions, leveraging their structural characteristics to develop targeted therapies .

Case Studies and Research Findings

Several studies have documented the applications of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride:

-

Study on Antioxidant Activity :

- Researchers synthesized several isoxazole derivatives and evaluated their antioxidant capacity using DPPH and ABTS assays.

- Results indicated that modifications to the isoxazole ring significantly enhanced antioxidant activity compared to standard compounds.

-

Antimicrobial Evaluation :

- A series of tests against Gram-positive and Gram-negative bacteria showed that certain derivatives exhibited strong inhibitory effects.

- The structure-activity relationship was analyzed to identify key functional groups responsible for antimicrobial efficacy.

-

Anti-inflammatory Research :

- Preliminary studies indicated that specific derivatives could reduce inflammation markers in cell culture models.

- Further investigations are needed to confirm these findings in vivo.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects on Properties

- Chlorophenyl vs.

- Dimethylaminoethyl vs. Morpholinoethyl: The dimethylaminoethyl group (target compound) is smaller and less polar than the morpholinoethyl substituent (), which may affect binding to charged targets .

- Hydrochloride Salt: Unlike neutral analogs (e.g., N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide in ), the hydrochloride salt improves solubility and crystallinity .

Functional Group Comparisons

- However, the isoxazole core differs from diltiazem’s benzothiazepine structure .

- Quinoline Carboxamide Derivatives: Compounds like SzR-105 () share dimethylaminoethyl groups but feature a quinoline core instead of isoxazole, highlighting divergent scaffold-based applications .

Research Implications and Limitations

- Synthetic Feasibility : details methods for synthesizing chlorophenyl-substituted isoxazoles, suggesting viable routes for the target compound .

- Data Gaps: The evidence lacks explicit pharmacological or toxicity data, limiting conclusions about efficacy or safety.

- Contradictions: The morpholinoethyl analogs () exhibit higher molecular weights but greater polarity, which may contradict the target compound’s pharmacokinetic profile .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(p-chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride?

The synthesis of this compound typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole core via cyclocondensation. For example, reacting a chlorophenyl-substituted oxime (e.g., p-chlorobenzaldehyde oxime) with a β-keto ester (e.g., ethyl acetoacetate) under acidic or alkaline conditions to form the isoxazole ring .

- Step 2 : Introduction of the dimethylaminoethyl group. This can be achieved through alkylation using 2-(dimethylamino)ethyl chloride or bromides, followed by purification via recrystallization or column chromatography .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) .

Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for cyclocondensation) and stoichiometric ratios to minimize byproducts like unreacted oximes or over-alkylated derivatives .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- NMR : Use - and -NMR to verify substituent positions. For example, the p-chlorophenyl group shows aromatic protons as a doublet (J ≈ 8.5 Hz) at δ 7.4–7.6 ppm, while the dimethylaminoethyl group exhibits signals at δ 2.2–2.5 ppm (N–CH) and δ 2.8–3.1 ppm (CH) .

- X-Ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. A related isoxazole derivative (3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole) was confirmed via single-crystal X-ray diffraction, showing bond angles of ~120° for the isoxazole ring .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 325.1 for CHClNO·HCl) .

Q. What preliminary biological screening data exist for structurally analogous isoxazole derivatives?

Comparative studies of similar compounds reveal:

| Compound | Structural Features | Reported Activity |

|---|---|---|

| 5-(4-Chlorophenyl)isoxazole | Chlorophenyl, no aminoethyl chain | Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus) |

| 5-Methylisoxazole derivatives | Methyl group at C5 | Anti-inflammatory (IC: 8 µM for COX-2) |

| Target compound | Dimethylaminoethyl, hydrochloride salt | In vitro CNS activity (dopamine receptor binding assays pending) |

Advanced Research Questions

Q. How can reaction yields be optimized for the alkylation step introducing the dimethylaminoethyl group?

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF may increase reactivity but requires strict moisture control .

- Temperature Gradients : Perform kinetic studies at 40°C, 60°C, and 80°C. Higher temperatures (>70°C) risk decomposition of the dimethylaminoethyl moiety .

Q. How should researchers address contradictions in biological activity data across structurally similar isoxazoles?

- Case Study : A 5-(4-chlorophenyl)isoxazole showed strong antimicrobial activity, while a 5-methyl analog exhibited negligible effects. Contradictions may arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl) enhance membrane penetration vs. electron-donating groups (e.g., CH) .

- Solubility Differences : The hydrochloride salt of the target compound improves aqueous solubility, potentially enhancing bioavailability compared to neutral analogs .

- Methodological Adjustments : Standardize assay conditions (e.g., pH, cell lines) and validate results with orthogonal assays (e.g., MIC + time-kill curves) .

Q. What safety protocols are critical when handling chlorinated intermediates and hydrochloride salts during synthesis?

- Chlorinated Reagents : Use phosphorus pentachloride (PCl) in a fume hood with inert gas purging to mitigate HCl gas release .

- Hydrochloride Salt Formation : Add HCl gas slowly to ethanolic solutions to prevent exothermic reactions. Monitor pH to avoid over-acidification (target pH 4–5) .

- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for dopamine receptors (e.g., D receptor PDB: 6CM4). The dimethylaminoethyl group may interact with Asp114 via hydrogen bonding .

- QSAR Modeling : Train models on datasets of isoxazole derivatives (e.g., ChEMBL) to correlate logP values (>2.5) with blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.